molecular formula C63H98O30 B1252607 Tubeimoside II CAS No. 115810-12-3

Tubeimoside II

Numéro de catalogue B1252607
Numéro CAS: 115810-12-3
Poids moléculaire: 1335.4 g/mol
Clé InChI: GBWAAJJGXQJTTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tubeimoside II (also known as Tubeimoside-B) is a natural analogue of the oleanane type of triterpenoid saponin . It shows anti-inflammatory, antitumor, and antitumor-promoting effects .


Physical And Chemical Properties Analysis

Tubeimoside II is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 1335.43 .

Applications De Recherche Scientifique

Cancer Treatment: Inducing Methuosis in Hepatocellular Carcinoma Cells

Tubeimoside II has been identified to induce methuosis, a non-apoptotic form of cell death, in hepatocellular carcinoma cells. This process is characterized by pronounced vacuolization and necrosis-like membrane disruption, without the involvement of caspase inhibitors . The compound’s action is facilitated through the hyperactivation of the MKK4–p38α axis and enhanced lipid metabolism, particularly cholesterol biosynthesis. Pharmacological interventions targeting these pathways can effectively suppress methuosis, suggesting a potential therapeutic application of Tubeimoside II in liver cancer treatment .

Tumor Suppression

Tubeimoside II has demonstrated effectiveness in suppressing tumor growth. In a xenograft mouse model of hepatocellular carcinoma, treatment with Tubeimoside II led to the suppression of tumor growth by inducing methuosis . This highlights its potential role in the development of new cancer therapies, particularly for tumors resistant to conventional treatments.

Pharmacological Applications

In the realm of pharmacology, Tubeimoside II’s ability to trigger methuosis opens up new avenues for drug development. Its role in altering cell death pathways and metabolism presents a novel approach to cancer treatment, which could be further explored for clinical applications .

Cell Biology Research

Tubeimoside II’s impact on cell biology is profound, particularly in its ability to induce methuosis. This mode of cell death, characterized by vacuolization and membrane disruption, provides a valuable model for studying cell death mechanisms and their implications in diseases such as cancer .

Clinical Trials

While specific clinical trials involving Tubeimoside II were not found in the search results, the compound’s efficacy in preclinical models suggests that it may soon be a candidate for clinical trials. Its potential in treating various cancers and inflammatory diseases makes it a compound of interest for further research and development .

Safety And Hazards

Tubeimoside II is classified as toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirators are recommended when handling Tubeimoside II .

Propriétés

IUPAC Name

7,8,18,28,29,35,51,55,56,58-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O30/c1-25-46-47(89-51-43(77)38(72)29(67)21-82-51)45(79)53(85-25)91-48-39(73)30(68)22-83-54(48)93-56(80)63-14-13-57(2,3)15-27(63)26-9-10-34-59(5)16-28(66)50(60(6,24-65)33(59)11-12-61(34,7)62(26,8)17-35(63)69)92-55-49(42(76)40(74)31(20-64)87-55)90-52-44(78)41(75)32(23-84-52)86-36(70)18-58(4,81)19-37(71)88-46/h9,25,27-35,38-55,64-69,72-79,81H,10-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWAAJJGXQJTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubeimoside II

Q & A

Q1: What is the structure of Tubeimoside II and how does it relate to its biological activity?

A: Tubeimoside II is a cyclic bisdesmoside belonging to the oleanane type of triterpenoid saponins. [, , , , ] While its full spectroscopic data requires further collation from the literature, its structure notably features a C-16 hydroxyl group, distinguishing it from Tubeimoside I. This hydroxyl group plays a crucial role in enhancing the biological activity of Tubeimoside II and reducing its toxicity compared to Tubeimoside I. [, ]

Q2: How does Tubeimoside II exert its anti-tumor effects?

A: Research suggests that Tubeimoside II exhibits its anti-tumor activity through multiple mechanisms. It has been shown to induce cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines. [] Specifically, Tubeimoside II can promote tumor cell stagnation in the G2/M phase of the cell cycle, thereby inhibiting proliferation. [] Additionally, studies indicate that Tubeimoside II can inhibit TGF-β1-induced metastatic progression in human retinoblastoma cells by suppressing redoxosome-dependent EGFR activation. []

Q3: Are there any studies comparing the efficacy of Tubeimosides I, II, and III?

A: Yes, comparative studies have revealed a structure-activity relationship among these three Tubeimosides. Tubeimoside II demonstrates stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities compared to Tubeimoside I, while also exhibiting lower toxicity. [] Similarly, Tubeimoside III shows even greater potency than Tubeimoside II but comes with increased toxicity. [] These findings highlight the potential of Tubeimoside II as a promising candidate for cancer chemoprevention and chemotherapy. []

Q4: What analytical techniques are used to identify and quantify Tubeimoside II in plant material?

A: Researchers utilize High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (HPLC-ESI/MS) for the identification and quantification of Tubeimoside II. [] Additionally, a novel and sensitive method employing High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) has also been developed for analysis. [] These techniques allow for the accurate determination of Tubeimoside II content in Rhizoma Bolbostematis samples, ensuring quality control of this traditional medicine.

Q5: Has the natural variation in Tubeimoside content been investigated?

A: Studies analyzing 15 batches of Rhizoma Bolbostematis from various habitats have confirmed that the content of Tubeimosides, including Tubeimoside II, can vary significantly depending on the source. [] This variability highlights the necessity for stringent quality control measures during the preparation and clinical application of Rhizoma Bolbostematis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.